(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine
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Description
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 173.0407551 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Properties
- The synthesis and structural properties of novel substituted compounds, including those with halogenated phenyl groups, have been extensively studied. For example, chloral reacts with substituted anilines to form a variety of products depending on the type of amine and reaction conditions. This highlights the versatility of halogenated phenyl ethanamines in synthesizing structurally diverse compounds with potential applications in material science and pharmaceuticals (Issac & Tierney, 1996).
Applications in Medicinal Chemistry
- Dopamine D2 receptor ligands, which are crucial in treating neuropsychiatric disorders, often comprise aromatic moieties and cyclic amines, underlining the significance of compounds like "(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine" in developing therapeutic agents. This underscores the importance of such compounds in pharmaceutical research aimed at discovering new treatments for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Environmental and Material Science Applications
- Amine-functionalized sorbents have shown promise in removing persistent organic pollutants from water, including perfluoroalkyl and polyfluoroalkyl substances (PFAS). The structural characteristics of compounds similar to "this compound" are instrumental in designing next-generation sorbents for environmental cleanup efforts (Ateia et al., 2019).
Analytical Chemistry
- The development of fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules, is an emerging field of research. Compounds with aromatic and amine functionalities serve as key components in designing these chemosensors, showcasing their application in developing sensitive and selective detection methods for environmental monitoring and biomedical diagnostics (Roy, 2021).
Properties
IUPAC Name |
(1R)-1-(2-chloro-4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMGFESJCXOUCW-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.